molecular formula C15H18N4O B7558526 (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone

(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone

Cat. No. B7558526
M. Wt: 270.33 g/mol
InChI Key: JFUWWSQOKAOOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone, also known as MPTM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPTM is a synthetic compound that belongs to the class of piperidine-based compounds and has a triazole ring attached to it.

Mechanism of Action

The exact mechanism of action of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is not yet fully understood. However, it is believed that (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone acts as a modulator of the dopamine and glutamate systems in the brain. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to increase the release of dopamine and glutamate in the brain, which may contribute to its analgesic and anti-psychotic effects.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to have various biochemical and physiological effects. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to increase the levels of dopamine and glutamate in the brain, which may contribute to its analgesic and anti-psychotic effects. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone. One possible direction is the development of new drugs based on (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another possible direction is the investigation of the potential use of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone as a novel analgesic agent. Further research is also needed to fully understand the mechanism of action of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone and its biochemical and physiological effects.

Synthesis Methods

The synthesis of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The resulting product is purified by column chromatography to obtain pure (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone. The synthesis of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has shown promising results in various scientific research applications. One of the major applications of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is in the field of medicinal chemistry. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has also been shown to have potential as a novel analgesic agent.

properties

IUPAC Name

(2-methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-7-5-6-10-18(12)15(20)14-11-19(17-16-14)13-8-3-2-4-9-13/h2-4,8-9,11-12H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWWSQOKAOOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.